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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370 Get Quote

Technical Support Center: Avibactam Preclinical
Studies
This technical support center provides guidance for researchers, scientists, and drug

development professionals on mitigating potential adverse effects of Avibactam observed in

preclinical studies. The information is presented in a question-and-answer format to directly

address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects observed in preclinical toxicology studies of

Avibactam?

A1: The main adverse effect noted in preclinical studies of Avibactam was observed in a pre-

and postnatal development study in rats. This study revealed an increased incidence of dilated

renal pelvis and ureter in the offspring of dams administered Avibactam.[1] In general

intravenous toxicity studies in rats and dogs, Avibactam was considered minimally toxic.[1] No

new toxicities were observed when Avibactam was administered in combination with

ceftazidime.[1]

Q2: Were any central nervous system (CNS) adverse effects observed in preclinical studies?
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A2: No, preclinical safety pharmacology studies for Avibactam did not indicate any signals of

central nervous system toxicity.[1] This is in contrast to some clinical observations where CNS

events have been reported, particularly in patients with renal impairment.

Q3: Why is there a discrepancy between the lack of CNS effects in preclinical studies and the

observed CNS effects in clinical settings?

A3: This discrepancy is not uncommon in drug development and can be attributed to several

factors:

Species Differences: The expression and function of drug transporters at the blood-brain

barrier can vary significantly between animal models (like rats and dogs) and humans.[2][3]

These transporters regulate the entry of substances into the brain, and differences in their

activity can lead to different levels of drug exposure in the CNS.

Limitations of Preclinical Models: Standard preclinical safety models may not be sensitive

enough to detect all potential neurotoxic effects, especially those that are subtle, functional,

or occur under specific physiological conditions (e.g., in the presence of renal impairment,

which can lead to higher drug concentrations).[4][5]

Underlying Patient Conditions: Clinical neurotoxicity is often observed in patients with pre-

existing conditions, such as renal insufficiency, which are not typically replicated in standard

preclinical toxicology studies.[6]

Q4: What is the potential mechanism behind the observed dilation of the renal pelvis and ureter

in rat pups?

A4: The precise mechanism for Avibactam-induced renal pelvis and ureter dilation in neonatal

rats has not been definitively elucidated in the available literature. However, drug-induced

hydronephrosis in animal models can be related to either a functional or obstructive process.[1]

One hypothesis is that the developing renal system of the rat pup may be particularly sensitive

to high concentrations of the drug, potentially leading to a functional obstruction or alteration in

urine flow dynamics. The kidneys are a major route of elimination for Avibactam, and the

expression and function of renal transporters are still maturing in the neonatal period.[7][8]
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Issue: Unexplained mortality or morbidity in neonatal rats in a developmental toxicity study.

Possible Cause: As observed in preclinical studies with other compounds, high doses of a

substance can lead to grossly distended bladders and renal pelves in neonatal rats, which

can contribute to mortality.[1]

Troubleshooting Steps:

Necropsy: Perform a thorough gross necropsy on all deceased and euthanized pups, with

a specific focus on the urinary tract. Look for signs of bladder distention, and dilation of the

ureters and renal pelves.

Histopathology: Conduct a microscopic examination of the kidneys and ureters to identify

any signs of renal parenchymal atrophy or obstruction.[1]

Dose-Response Evaluation: Carefully evaluate the dose-response relationship for this

finding. Determine the No Observed Adverse Effect Level (NOAEL) for renal pelvis

dilation.

Cross-Fostering Studies: To distinguish between in utero and lactational exposure,

consider a cross-fostering study where pups from treated dams are raised by control dams

and vice versa.[1]

Issue: Difficulty in translating preclinical renal findings to predict human risk.

Possible Cause: Species differences in renal development and physiology. The rat kidney

undergoes significant postnatal development, which may make it more susceptible to certain

drug-induced effects compared to humans, where nephrogenesis is complete by birth.

Troubleshooting Steps:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize preclinical PK/PD data to

model and simulate human exposures. This can help in determining if the concentrations

at which the adverse effect is observed in rats are relevant to therapeutic concentrations in

humans.[9]
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Investigate Renal Transporters: Conduct in vitro studies using human and rat renal

transporters (e.g., OATs, OCTs, MRPs) to assess if Avibactam is a substrate or inhibitor.[7]

[10] Differences in transporter affinity or capacity could explain species-specific effects.

Alternative Animal Models: If there is a strong concern, consider studies in a second non-

rodent species to evaluate developmental renal toxicity, although this is not always

standard practice.

Data Presentation
Table 1: Summary of Avibactam Preclinical Toxicology Findings
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Study Type Species Key Findings

General Toxicity (Intravenous) Rat, Dog

Minimally toxic. No new

toxicities were observed with

the ceftazidime-avibactam

combination.[1]

Safety Pharmacology N/A

No adverse signals were noted

in cardiac, renal, CNS, or

gastrointestinal studies.[1]

Genotoxicity In vitro & In vivo

Negative in a battery of assays

including Ames test,

unscheduled DNA synthesis,

chromosomal aberration

assay, and rat micronucleus

study.[1]

Fertility Rat
No adverse effects on male or

female fertility.[1]

Embryo-fetal Development Rat, Rabbit

Not teratogenic. No

embryofetal toxicity in rats at

doses up to 1000 mg/kg/day.

[1]

Pre- and Postnatal

Development
Rat

No effects on pup growth and

viability. Increased incidence of

dilated renal pelvis and ureter

in offspring.[1]

Experimental Protocols
Detailed Methodology: Pre- and Postnatal Developmental Toxicity Study (Segment III)

The following is a representative protocol for a pre- and postnatal developmental toxicity study

in rats, based on general principles outlined in regulatory guidelines. The specific parameters

for an Avibactam study would need to be tailored based on its pharmacokinetic and

toxicological profile.
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Animal Model:

Species: Sprague-Dawley or Wistar rats.

Age: Young adults at the start of treatment.

Housing: Individually housed in a controlled environment (temperature, humidity, light/dark

cycle).

Dose Administration:

Route of Administration: Intravenous infusion, to mimic the clinical route.

Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The

high dose should be selected to induce some maternal toxicity without causing excessive

mortality.

Treatment Period: Dams are typically dosed from implantation (gestation day 6) through

lactation until postnatal day 20.

Maternal Observations:

Monitor for clinical signs of toxicity, body weight changes, and food consumption

throughout the study period.

Observe the parturition process, including duration of gestation and any difficulties.

Offspring (F1 Generation) Evaluation:

At birth, record the number of live and dead pups, sex, and individual pup weights.

Conduct daily clinical observations of the pups.

Record pup weights at regular intervals (e.g., postnatal days 1, 4, 7, 14, and 21).

At weaning (postnatal day 21), select a subset of pups for detailed necropsy.
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Urinary Tract Evaluation: During necropsy, pay close attention to the kidneys, ureters, and

bladder. Record any macroscopic observations of dilation. The kidneys and ureters should

be preserved for histopathological examination.

Functional assessments (e.g., developmental landmarks, sensory functions, motor

activity) can also be incorporated.

Data Analysis:

Analyze maternal and offspring data for statistically significant differences between dose

groups and the control group.

Determine the No Observed Adverse Effect Level (NOAEL) for both maternal and

developmental toxicity.

Mandatory Visualization
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Troubleshooting Workflow for Neonatal Rat Pup Mortality

Unexpected Pup Mortality Observed

Perform Detailed Necropsy on Pups

Analyze Dose-Response Relationship

Focus on Urinary Tract Examination

Observe for Bladder Distention, 
Dilated Ureters and Renal Pelves

Conduct Histopathology of 
Kidneys and Ureters

Evaluate for Renal Parenchymal Atrophy 
or Obstruction

Consider Cross-Fostering Study

If lactational exposure is suspected

Click to download full resolution via product page

Troubleshooting workflow for unexpected pup mortality.
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Hypothetical Mechanism of Avibactam-Induced Renal Pelvis Dilation

Avibactam in 
Systemic Circulation Kidney Renal Transporters 

(e.g., OATs, OCTs)
Active Secretion Renal Tubular Lumen Altered Urine Flow 

Dynamics

High Drug Concentration 
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Hypothesized pathway for renal pelvis dilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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